Benzoic acid, O-fluorothio-, S-benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, O-fluorothio-, S-benzyl ester is an organic compound that belongs to the ester class of compounds. Esters are widely known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This particular ester is derived from benzoic acid, which is a simple aromatic carboxylic acid, and features unique substituents that contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, O-fluorothio-, S-benzyl ester typically involves the esterification of benzoic acid derivatives One common method is the reaction of benzoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid The reaction is carried out under reflux conditions to facilitate the formation of the ester bond
Industrial Production Methods
Industrial production of this ester may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as palladium or platinum may be used to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, O-fluorothio-, S-benzyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: Nucleophilic substitution reactions can replace the O-fluorothio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like thiols and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Benzoic acid, O-fluorothio-, S-benzyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce ester functionalities into molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.
Industry: It finds applications in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, O-fluorothio-, S-benzyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release benzoic acid and benzyl alcohol, which may then exert biological effects. The O-fluorothio group can participate in various biochemical pathways, potentially leading to enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, S-benzyl ester: Lacks the O-fluorothio group, resulting in different chemical and biological properties.
Benzoic acid, O-methylthio-, S-benzyl ester: Features a methylthio group instead of a fluorothio group, leading to variations in reactivity and applications.
Benzoic acid, O-chlorothio-, S-benzyl ester: Contains a chlorothio group, which alters its chemical behavior compared to the fluorothio derivative.
Uniqueness
The presence of the O-fluorothio group in benzoic acid, O-fluorothio-, S-benzyl ester imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
724-38-9 |
---|---|
Molecular Formula |
C14H11FOS |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
S-benzyl 2-fluorobenzenecarbothioate |
InChI |
InChI=1S/C14H11FOS/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
YRBLYVJUBASOLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.